Fischeria A

Description

Structure

2D Structure

3D Structure

Properties

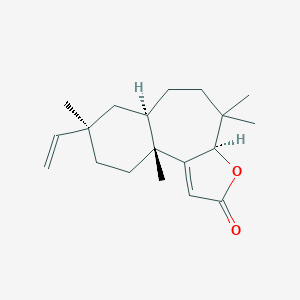

IUPAC Name |

(1R,6R,10R,12R)-12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTIEBXNTWYKEY-ZFKCKOODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)CCC([C@@H]3C2=CC(=O)O3)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Bioluminescence in Vibrio fischeri: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing bioluminescence in the marine bacterium Vibrio fischeri. We will delve into the core biochemical reactions, the genetic architecture of the lux operon, and the intricate regulatory networks, with a particular focus on quorum sensing. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

The Core Bioluminescent Reaction: A Symphony of Enzymes

At the heart of Vibrio fischeri's light production is a complex enzymatic reaction catalyzed by luciferase. This reaction involves the mono-oxidation of a long-chain aliphatic aldehyde and reduced flavin mononucleotide (FMNH₂), consuming molecular oxygen to produce an excited-state flavin species that emits blue-green light upon relaxation to its ground state.

The overall reaction can be summarized as:

FMNH₂ + R-CHO + O₂ → FMN + R-COOH + H₂O + Light (~490 nm)[1][2]

The key components of this reaction are:

-

Luciferase (LuxA/LuxB): A heterodimeric enzyme composed of α and β subunits, encoded by the luxA and luxB genes, respectively. The α subunit contains the active site for the catalytic reaction.[1]

-

Reduced Flavin Mononucleotide (FMNH₂): A required substrate for the luciferase reaction.

-

Long-Chain Aliphatic Aldehyde (R-CHO): Typically, tetradecanal is the aldehyde substrate that yields the highest quantum efficiency.

-

Molecular Oxygen (O₂): The oxidizing agent in the reaction.

The substrates for this central reaction are continuously regenerated by a suite of enzymes also encoded within the lux operon.

Substrate Regeneration

Fatty Aldehyde Synthesis: The long-chain aldehyde is produced from cellular fatty acid pools by the fatty acid reductase complex, which consists of three enzymes:

-

Acyl-ACP Reductase (LuxC): Reduces the activated fatty acid.

-

Acyl-Transferase (LuxD): Transfers a fatty acyl group from acyl-ACP.[1]

-

Acyl-Protein Synthetase (LuxE): Activates the fatty acid.

FMNH₂ Regeneration: The reduced flavin mononucleotide (FMNH₂) is regenerated from FMN by an NAD(P)H-dependent FMN reductase, encoded by the luxG gene.[2]

The Genetic Blueprint: The lux Operon

The genes responsible for bioluminescence in Vibrio fischeri are organized into a single transcriptional unit known as the lux operon. The canonical structure of the lux operon is luxICDABEG, which is divergently transcribed from the regulatory gene luxR.[3][4]

| Gene | Protein Product | Function |

| luxI | Autoinducer Synthase | Synthesizes the acyl-homoserine lactone (AHL) autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[1] |

| luxC | Acyl-ACP Reductase | Component of the fatty acid reductase complex; reduces the activated fatty acid. |

| luxD | Acyl-Transferase | Component of the fatty acid reductase complex; transfers the fatty acyl group.[1] |

| luxA | Luciferase α-subunit | Catalytic subunit of the luciferase enzyme. |

| luxB | Luciferase β-subunit | Structural subunit of the luciferase enzyme. |

| luxE | Acyl-Protein Synthetase | Component of the fatty acid reductase complex; activates the fatty acid. |

| luxG | FMN Reductase | Reduces FMN to FMNH₂ for the luciferase reaction.[2] |

| luxR | Transcriptional Activator | Binds to the autoinducer and activates the transcription of the lux operon.[5] |

Regulation of Bioluminescence: The Quorum Sensing Network

The expression of the lux operon, and thus bioluminescence, is tightly regulated by a cell-density-dependent mechanism known as quorum sensing. This allows Vibrio fischeri to produce light only when a sufficient population density is reached, a crucial feature for its symbiotic relationship with marine organisms.

The Primary LuxI/LuxR System

The cornerstone of quorum sensing in V. fischeri is the LuxI/LuxR system.

-

LuxI , the autoinducer synthase, produces a small signaling molecule called an autoinducer, specifically N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). This molecule freely diffuses across the bacterial cell membrane.[1]

-

At low cell densities, the concentration of 3-oxo-C6-HSL in the surrounding environment is low.

-

As the bacterial population grows, the concentration of 3-oxo-C6-HSL increases.

-

Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the cytoplasmic transcriptional activator protein, LuxR .[6]

-

The LuxR/3-oxo-C6-HSL complex then binds to a specific DNA sequence in the promoter region of the lux operon, known as the lux box.[3][7]

-

This binding event recruits RNA polymerase, leading to a significant increase in the transcription of the luxICDABEG operon. This creates a positive feedback loop, as increased expression of luxI leads to more autoinducer synthesis.[6]

Secondary Quorum Sensing Systems

In addition to the primary LuxI/R system, other regulatory circuits fine-tune the expression of bioluminescence.

-

AinS/AinR System: The ainS gene product synthesizes a different autoinducer, N-octanoyl-L-homoserine lactone (C8-HSL). The AinS/R system is thought to initiate the quorum-sensing cascade at lower cell densities than the LuxI/R system.[8]

Hierarchical Control of the Quorum Sensing Cascade

These different quorum-sensing systems are integrated into a hierarchical regulatory network. The AinS and LuxS systems are thought to act upstream of the LuxI/R system. At low to moderate cell densities, the signals from the AinS and LuxS systems can lead to a basal level of luxR expression. As the cell density increases further, the LuxI/R system's positive feedback loop takes over, leading to the high levels of luminescence observed at a quorum.

Quantitative Data

Precise quantitative data is essential for modeling and understanding the dynamics of the bioluminescence system. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Quorum Sensing Autoinducer Concentrations

| Autoinducer | Threshold for Induction | Source(s) |

| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | ~10 nM | Not explicitly found in search results, but implied by induction levels. |

| N-octanoyl-L-homoserine lactone (C8-HSL) | Variable, acts in concert with 3-oxo-C6-HSL | [8] |

Note: Specific threshold concentrations can vary depending on the strain and experimental conditions.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source(s) |

| Luciferase (LuxAB) | FMNH₂ | Data not available | Data not available | |

| Long-chain aldehyde (e.g., tetradecanal) | Data not available | Data not available | ||

| O₂ | Data not available | Data not available | ||

| Fatty Acid Reductase (LuxCDE) | Fatty Acyl-ACP/CoA | Data not available | Data not available | |

| ATP | Data not available | Data not available | ||

| NADPH | Data not available | Data not available |

Table 3: Quantitative Gene Expression Analysis of the lux Operon

| Gene | Fold Change (Induced vs. Uninduced) | Method | Source(s) |

| luxI | >1000 | qPCR | [7][9] |

| luxC | >1000 | Microarray | Not explicitly found in search results, but implied by operon structure. |

| luxD | >1000 | Microarray | Not explicitly found in search results, but implied by operon structure. |

| luxA | >1000 | Microarray | Not explicitly found in search results, but implied by operon structure. |

| luxB | >1000 | Microarray | Not explicitly found in search results, but implied by operon structure. |

| luxE | >1000 | Microarray | Not explicitly found in search results, but implied by operon structure. |

| luxG | >1000 | Microarray | Not explicitly found in search results, but implied by operon structure. |

Note: The fold change in gene expression can be highly dynamic and dependent on the growth phase and specific experimental conditions. The values presented are indicative of the strong induction of the lux operon upon reaching a quorum.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study bioluminescence in Vibrio fischeri.

Protocol 1: Luciferase Activity Assay in Vibrio fischeri Cell Lysates

This protocol describes the measurement of luciferase activity from a culture of V. fischeri.

Materials:

-

Vibrio fischeri culture

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 100 mM NaCl)

-

Luciferase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

-

FMNH₂ solution (freshly prepared)

-

n-decanal solution (in a suitable solvent like DMSO)

-

Luminometer

Procedure:

-

Cell Culture and Lysis:

-

Grow Vibrio fischeri to the desired cell density in an appropriate medium (e.g., LBS broth).

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., cold PBS).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a suitable method such as sonication or French press.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C) to remove cell debris.

-

Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).

-

-

Luciferase Assay:

-

In a luminometer tube, add a specific volume of Luciferase Assay Buffer.

-

Add a defined amount of cell lysate (e.g., 10-50 µg of total protein).

-

Initiate the reaction by injecting a solution containing FMNH₂ and n-decanal.

-

Immediately measure the light emission (in Relative Light Units, RLU) using the luminometer.

-

Protocol 2: Quantification of 3-oxo-C6-HSL from Culture Supernatants

This protocol outlines a method for the extraction and quantification of 3-oxo-C6-HSL from V. fischeri culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Vibrio fischeri culture supernatant

-

Ethyl acetate (acidified with 0.1% acetic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system coupled with a mass spectrometer

-

3-oxo-C6-HSL standard

Procedure:

-

Extraction:

-

Grow Vibrio fischeri to the desired growth phase.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

-

-

HPLC-MS Analysis:

-

Prepare a standard curve using a serial dilution of the 3-oxo-C6-HSL standard.

-

Inject the extracted sample and the standards onto the HPLC-MS system.

-

Separate the compounds using a suitable HPLC column and gradient.

-

Detect and quantify the 3-oxo-C6-HSL in the sample by comparing its peak area to the standard curve.

-

Protocol 3: Analysis of lux Gene Expression using qPCR

This protocol provides a general framework for quantifying the expression of lux genes using quantitative real-time PCR (qPCR).

Materials:

-

Vibrio fischeri cells grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Primers for target lux genes and a reference gene (e.g., gyrA)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest Vibrio fischeri cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent).

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the expression of a stable reference gene.

-

References

- 1. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]

- 3. Identification of the operator of the lux regulon from the Vibrio fischeri strain ATCC7744 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complete nucleotide sequence of the lux regulon of Vibrio fischeri and the luxABN region of Photobacterium leiognathi and the mechanism of control of bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of the Vibrio fischeri Transcriptional Activator, LuxR, to a Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrio fischeri LuxS and AinS: Comparative Study of Two Signal Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of LuxR regulon gene expression during quorum sensing in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

Symbiotic Partnership of Vibrio fischeri and Euprymna scolopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the symbiotic relationship between the bioluminescent bacterium Vibrio fischeri and the Hawaiian bobtail squid, Euprymna scolopes. This model system offers a powerful platform for investigating host-microbe interactions, bacterial signaling, and the influence of symbiosis on host development. This document details the core molecular mechanisms, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of critical signaling pathways and workflows.

Introduction: A Luminous Partnership

The mutualistic symbiosis between Euprymna scolopes and Vibrio fischeri is a remarkable example of co-evolution. The squid houses the bacteria in a specialized light organ, providing a nutrient-rich environment. In return, V. fischeri produces bioluminescence, which the nocturnal squid uses for counter-illumination, a form of camouflage against predators below by matching the down-welling moonlight and starlight.[1][2][3][4] The establishment of this highly specific relationship involves a complex and coordinated series of events, from initial colonization to the daily regulation of the symbiont population.[2][5]

The Molecular Core: Quorum Sensing and Bioluminescence

The production of light by V. fischeri is a classic example of quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression based on population density.[1][6][7]

The LuxI/LuxR System: The Engine of Bioluminescence

At the heart of V. fischeri's bioluminescence is the lux operon (luxICDABEG).[1][8][9] The key regulatory components are LuxI and LuxR.

-

LuxI: This enzyme synthesizes a small, diffusible signaling molecule called an autoinducer, specifically N-3-oxohexanoyl-homoserine lactone (3O-C6-HSL).[9][10]

-

LuxR: This protein acts as a transcriptional activator.[9]

At low cell densities, the concentration of the autoinducer is negligible. As the bacterial population grows within the confined space of the light organ crypts, the autoinducer accumulates. Once a threshold concentration is reached, it binds to LuxR.[7] This LuxR-autoinducer complex then binds to the promoter of the lux operon, activating the transcription of the genes required for light production.[1][9]

The lux Operon Genes

The genes within the lux operon have distinct functions in generating light:

| Gene | Function |

| luxI | Synthesizes the autoinducer N-3-oxohexanoyl-homoserine lactone (3O-C6-HSL).[8][9] |

| luxC | Encodes the reductase subunit of the fatty acid reductase complex.[8] |

| luxD | Encodes the acyl-transferase subunit of the fatty acid reductase complex.[8] |

| luxA | Encodes the alpha subunit of the luciferase enzyme.[1][8] |

| luxB | Encodes the beta subunit of the luciferase enzyme.[1][8] |

| luxE | Encodes the acyl-protein synthetase subunit of the fatty acid reductase complex.[8] |

| luxG | Encodes a flavin reductase.[8] |

Additional Regulatory Layers: The AinS/AinR and LuxS/LuxPQ Systems

Beyond the primary LuxI/LuxR circuit, other quorum-sensing systems in V. fischeri fine-tune the regulation of bioluminescence and other symbiotic processes.

-

AinS/AinR System: The AinS synthase produces a different autoinducer, N-octanoyl-homoserine lactone (C8-HSL).[11] This system is thought to be active at intermediate cell densities and positively regulates the lux system.[12][13]

These interconnected systems create a hierarchical regulatory network that allows V. fischeri to precisely control gene expression at different stages of colonization and symbiosis.[6]

The Symbiotic Lifecycle: A Step-by-Step Process

The establishment of the symbiosis is a highly orchestrated process, beginning moments after the juvenile squid hatches.

Colonization of the Light Organ

-

Recruitment: Newly hatched squid are aposymbiotic (symbiont-free) and must acquire V. fischeri from the surrounding seawater, where the bacteria exist at low concentrations (10^0 to 10^3 CFU/ml).[2][14] The squid possesses ciliated epithelial fields on the surface of its light organ that create currents to specifically harvest V. fischeri.[2][15]

-

Entry: The captured bacteria enter the light organ through pores on its surface.[2][16]

-

Migration and Proliferation: Once inside, the bacteria migrate into deep, epithelium-lined crypts where they rapidly multiply, reaching densities of up to 10^10 CFU/ml.[14][16]

Host Developmental Response

The presence of V. fischeri triggers a series of dramatic developmental changes in the host's light organ. These changes are induced by microbe-associated molecular patterns (MAMPs), such as lipopolysaccharide (LPS) and peptidoglycan, from the bacteria.

-

Epithelial Morphogenesis: The ciliated epithelial fields used for initial bacterial capture undergo apoptosis (programmed cell death) and regress completely within a few days of colonization.[15][17]

-

Bottleneck Constriction: A crucial event for the persistence of the symbiont is the constriction of a "bottleneck" tissue region at the entrance to the colonization site. This constriction is driven by quorum sensing, specifically the LuxI/LuxR system, and helps to retain the symbiont population.[10][18]

Daily Rhythm and Expulsion

The symbiosis is maintained through a daily diel rhythm.[13][19]

-

Venting: Each morning at dawn, the squid expels approximately 95% of the bacterial population from its light organ into the surrounding seawater.[20]

-

Regrowth: The remaining 5% of the V. fischeri population then multiplies throughout the day, repopulating the light organ to its full density by nightfall, ready to provide bioluminescence for the squid's nocturnal activities.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from studies of the V. fischeri - E. scolopes symbiosis.

Table 1: Bacterial Concentrations in Different Environments

| Environment | Vibrio fischeri Concentration (CFU/ml) | Reference(s) |

| Hawaiian Seawater | 10^0 - 10^3 | [14] |

| Squid Light Organ | Up to 10^10 | [14] |

Table 2: Impact of lux Gene Mutations on Symbiosis

| Mutant Strain | Phenotype | Effect on Symbiosis | Reference(s) |

| ΔluxI | No 3O-C6-HSL production, no bioluminescence.[10] | Initial colonization occurs, but persistence is impaired.[6] | [6][10] |

| ΔluxR | Unresponsive to 3O-C6-HSL, no bioluminescence.[10] | Similar to ΔluxI, colonization is initiated but not maintained.[6] | [6][10] |

| ΔluxA | Non-luminescent due to lack of luciferase alpha subunit.[6] | Defective in long-term persistence within the host.[6] | [6] |

| Δlux (CDABEG) | Lacks genes for luciferase and substrate production, non-luminescent.[20][21] | Attenuated persistence within the squid.[21] | [20][21] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to study this symbiosis.

Protocol for Squid Colonization Assay

This protocol is used to assess the ability of different V. fischeri strains to colonize juvenile squid.[3][22]

Materials:

-

Aposymbiotic juvenile E. scolopes (collected within 1 hour of hatching).

-

V. fischeri strains grown to mid-log phase in LBS medium.

-

Filter-sterilized seawater (FSSW).

-

LBS agar plates.

-

Luminometer.

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow V. fischeri strains in LBS medium overnight at 28°C with shaking.

-

Subculture the bacteria into fresh LBS and grow to an OD600 of approximately 0.5.

-

Pellet the cells by centrifugation, wash with FSSW, and resuspend in FSSW to the desired inoculum concentration (e.g., 1,000-5,000 CFU/ml).[22]

-

-

Inoculation of Juvenile Squid:

-

Place individual, newly hatched squid into vials containing 4 ml of FSSW.

-

Add the bacterial inoculum to each vial.

-

Incubate the squid with the bacteria for 3 hours.

-

-

Washing and Incubation:

-

After the 3-hour inoculation period, transfer the squid to fresh vials with FSSW to remove uncolonized bacteria.

-

Maintain the squid in a 12-hour light/12-hour dark cycle.

-

-

Assessment of Colonization (48 hours post-inoculation):

-

Bioluminescence Measurement: Measure the light output of each individual squid using a luminometer. This provides a non-invasive measure of the extent of colonization and bioluminescence gene expression.

-

Colony Forming Unit (CFU) Enumeration:

-

Anesthetize and euthanize the squid by freezing at -80°C. This also serves to surface-sterilize the animal.

-

Homogenize the light organ in FSSW.

-

Serially dilute the homogenate and plate on LBS agar.

-

Incubate the plates overnight at 28°C and count the number of colonies to determine the number of viable bacteria per light organ.

-

-

References

- 1. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A lasting symbiosis: how the Hawaiian bobtail squid finds and keeps its bioluminescent bacterial partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colonization of Euprymna scolopes squid by Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Virtual Edge [uwyo.edu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 13. journals.uchicago.edu [journals.uchicago.edu]

- 14. Population Structure of Vibrio fischeri within the Light Organs of Euprymna scolopes Squid from Two Oahu (Hawaii) Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying the cellular mechanisms of symbiont-induced epithelial morphogenesis in the squid-vibrio association - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alterations in the Proteome of the Euprymna scolopes Light Organ in Response to Symbiotic Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bacterial Quorum-Sensing Regulation Induces Morphological Change in a Key Host Tissue during the Euprymna scolopes-Vibrio fischeri Symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Colonization of Euprymna scolopes Squid by Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

The Luminous Symbiont: A Technical Guide to the Natural Habitat and Isolation of Vibrio fischeri

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural ecological niches of the marine bacterium Vibrio fischeri and detailed methodologies for its successful isolation and cultivation. Renowned for its bioluminescent properties and its symbiotic relationship with various marine organisms, V. fischeri serves as a critical model organism for studying quorum sensing, host-microbe interactions, and bioluminescence. This document synthesizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways to support research and development efforts.

Natural Habitat and Ecological Distribution

Vibrio fischeri, reclassified as Aliivibrio fischeri, is a heterotrophic, motile, Gram-negative bacterium ubiquitously distributed in temperate and subtropical marine environments.[1] Its ecological success is marked by its ability to thrive in diverse niches, from a free-living planktonic state to highly specific symbiotic associations.[2][3]

Free-Living State: In the open ocean, V. fischeri exists as a free-living bacterioplankton, subsisting on decaying organic matter.[1] Its concentration in seawater is generally low, often constituting less than 0.1% of the total bacterioplankton.[4] It can also be found in marine sediments.[3] Optimal growth conditions in the laboratory, which reflect its natural environment, are typically between 24-28°C with a salt concentration of approximately 20 g/L.[1][5]

Symbiotic Associations: V. fischeri is most famously known for its mutualistic symbiotic relationships with various marine animals, most notably the Hawaiian bobtail squid (Euprymna scolopes) and certain species of monocentrid (pinecone) fish.[3][4][6] In these symbioses, the bacteria colonize a specialized light organ, where they receive nutrients and a protected environment from the host.[1][6] In return, the dense population of V. fischeri produces bioluminescence, which the host utilizes for behaviors such as counter-illumination camouflage to avoid predation.[4][7]

The symbiotic relationship with E. scolopes has a profound impact on the local abundance of V. fischeri. Adult squid expel approximately 95% of the bacterial population from their light organ each day at dawn.[6][8] This daily release significantly enriches the surrounding seawater and sediments with symbiosis-competent bacteria, making these areas hotspots for V. fischeri.[2][9]

Quantitative Distribution of Vibrio fischeri

The concentration of V. fischeri can vary dramatically between its free-living and symbiotic states. The following tables summarize key quantitative data on its distribution.

| Environment | Abundance of Vibrio fischeri | Reference |

| Seawater (general) | < 0.1% of total bacterioplankton | [4] |

| Seawater (in E. scolopes habitat) | 24 to 30 times higher than in non-host areas | [9] |

| Marine Sediments (in E. scolopes habitat) | 24 to 30 times higher than in non-host areas | [9] |

| Total Vibrio (general, various species) | 4 x 10³ to 9.6 x 10⁴ cells/liter | [10] |

Table 1: Environmental Abundance of Vibrio fischeri

| Host-Related Parameter | Quantitative Value | Reference |

| E. scolopes Light Organ Population | Up to 10⁹ Colony Forming Units (CFU) | [11] |

| Daily Expulsion from Light Organ | ~95% of the total population | [6] |

| Symbiotic Dose (SD50) for E. scolopes | 10² to 10⁵ cells/mL for 3h exposure | [2] |

| Initial Colonizing Population | As few as 1 to 10 bacteria | [12] |

| Growth in Juvenile Light Organ | Reaches ~10⁵ cells by 12 hours post-infection | [12] |

Table 2: Abundance of Vibrio fischeri in Symbiosis with Euprymna scolopes

Experimental Protocols for Isolation

The isolation of V. fischeri from environmental samples requires methods to select for and differentiate it from other marine bacteria. The following protocols are foundational for isolating V. fischeri from seawater and host organisms.

General Isolation from Seawater

This protocol is designed for the general isolation of Vibrio species from seawater, with subsequent steps to identify V. fischeri.

1. Sample Collection and Preparation:

-

Collect seawater samples in sterile containers. Samples from areas known to be inhabited by host species like E. scolopes will yield higher success rates.[9]

-

Samples can be processed directly or concentrated by filtering a known volume (e.g., 100 mL to 1 L) through a 0.22 µm sterile filter. The filter is then placed into the enrichment broth.

2. Enrichment:

-

Aseptically add the water sample or filter to Alkaline Peptone Water (APW), pH 8.6.[13][14] The alkaline pH and salt content select for the rapid growth of Vibrio species.[13]

-

The inoculum should not exceed 10% of the broth volume.[13]

-

Incubate at 24-28°C for 6-8 hours. Vibrio species will typically grow faster than competitors and form a pellicle at the surface.[13]

3. Selective Plating:

-

Using a sterile loop, take an inoculum from the surface pellicle of the APW culture without shaking the tube.[13]

-

Streak the inoculum onto a Thiosulfate Citrate Bile Salts Sucrose (TCBS) agar plate. TCBS is a selective medium for Vibrio species.[13][14]

-

Incubate the plate at 24-28°C for 18-24 hours.

4. Colony Selection and Identification:

-

On TCBS agar, V. fischeri typically forms yellow colonies due to sucrose fermentation, although colony appearance can vary.

-

It is crucial to note that many symbiotic strains of V. fischeri, especially those freshly isolated from light organs, may not be visibly luminous when grown on nutrient agar plates.[2] Therefore, luminescence should not be the sole initial screening criterion.

-

Suspected colonies should be picked and streaked onto a non-selective, high-salt marine medium, such as Luria-Bertani Salt (LBS) agar (1% Tryptone, 0.5% Yeast Extract, 2% NaCl, 50 mM Tris-HCl pH 7.5, 1.5% Agar).[15]

-

Confirm identity through molecular methods (e.g., 16S rRNA gene sequencing) or biochemical tests.

Isolation from Squid Light Organs

This protocol is specific for isolating symbiotic V. fischeri from the light organ of Euprymna scolopes.

1. Host Dissection:

-

Euthanize a juvenile or adult squid.

-

Under sterile conditions, dissect the squid to expose the bilobed light organ located in the mantle cavity.[2]

2. Homogenization:

-

Aseptically remove the entire light organ and place it in a sterile microcentrifuge tube containing a small volume (e.g., 100-500 µL) of sterile seawater or a suitable buffer like filter-sterilized seawater (FSSW).[2][15]

-

Homogenize the tissue using a sterile pestle.

3. Plating and Enumeration:

-

Create a serial dilution series of the homogenate in sterile seawater.

-

Plate the dilutions onto a non-selective marine agar medium, such as LBS or Seawater Tryptone (SWT) agar.[9]

-

Incubate the plates at 24-28°C for 24-48 hours.

4. Colony Identification:

-

V. fischeri will typically be the only bacterium to grow from the light organ homogenate of a healthy, colonized squid, often forming a pure culture on the plates.[1]

-

Colonies can be further characterized for bioluminescence in liquid culture (e.g., LBS broth) and confirmed genetically. As mentioned, initial colonies on agar may exhibit low or no visible luminescence.[2]

Key Signaling Pathways in Vibrio fischeri

The regulation of bioluminescence in V. fischeri is a classic model for quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression based on population density.[7][16] This is controlled by a network of signaling pathways.

The LuxI/LuxR Quorum Sensing System

The canonical QS system in V. fischeri is the LuxI/LuxR circuit, which controls the transcription of the luxICDABEG operon responsible for producing the enzyme luciferase and its substrates.[17][18]

Caption: The LuxI/LuxR quorum sensing circuit, a positive feedback loop controlling bioluminescence.

At low cell density, the autoinducer N-(3-oxohexanoyl)-homoserine lactone (3O-C6-HSL), synthesized by LuxI, is at a low concentration. As the bacterial population grows, the autoinducer accumulates. Once a threshold concentration is reached, it binds to the transcriptional regulator LuxR.[19] The LuxR-AHL complex then activates the transcription of the lux operon, leading to light production and a rapid increase in LuxI synthesis, creating a positive feedback loop.[20]

The Integrated Quorum Sensing Network

In addition to the LuxI/LuxR system, V. fischeri possesses other QS circuits that are integrated into a larger regulatory network. The AinS/AinR and LuxS/LuxP/Q systems act in parallel to modulate the activity of the master regulator LitR, which in turn influences luxR expression.[16][21][22]

Caption: Integrated quorum sensing network in V. fischeri converging on the regulator LitR.

At low cell density, the sensor kinases AinR and LuxQ act as kinases, autophosphorylating and transferring the phosphoryl group through the phosphorelay protein LuxU to the response regulator LuxO.[16][22] Phosphorylated LuxO (LuxO-P) activates the transcription of a small regulatory RNA, Qrr1. Qrr1, in turn, destabilizes the mRNA of the transcriptional activator LitR, keeping its levels low.[16]

Workflow for Isolation and Characterization

The following diagram illustrates a generalized workflow for the isolation and initial characterization of Vibrio fischeri from an environmental source.

Caption: Generalized experimental workflow for the isolation of Vibrio fischeri.

References

- 1. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]

- 2. The Vibrio fischeri-Euprymna scolopes Light Organ Association: Current Ecological Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A lasting symbiosis: how the Hawaiian bobtail squid finds and keeps its bioluminescent bacterial partner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Vibrio fischeri: Laboratory Cultivation, Storage, and Common Phenotypic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shedding light on bioluminescence regulation in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bobtailsquid.ink [bobtailsquid.ink]

- 9. bobtailsquid.ink [bobtailsquid.ink]

- 10. Environmental Influences on Vibrio Populations in Northern Temperate and Boreal Coastal Waters (Baltic and Skagerrak Seas) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.uchicago.edu [journals.uchicago.edu]

- 12. bobtailsquid.ink [bobtailsquid.ink]

- 13. gtfcc.org [gtfcc.org]

- 14. Detection, Isolation, and Identification of Vibrio cholerae from the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. mdpi.com [mdpi.com]

- 17. Control of bioluminescence in Vibrio fischeri by the LuxO signal response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Genetic Landscape of Vibrio fischeri ES114: A Deep Dive into its Genomic Architecture and Regulatory Networks

An in-depth exploration of the genomic features, genetic makeup, and key signaling pathways of the bioluminescent marine bacterium, Vibrio fischeri ES114, providing a crucial resource for researchers in microbiology, drug discovery, and symbiotic interactions.

Vibrio fischeri ES114, a model organism for studying mutualistic symbiosis, bioluminescence, and quorum sensing, possesses a complex genome that has been fully sequenced and extensively studied. This technical guide delves into the core genomic features of this fascinating bacterium, presenting quantitative data, detailed experimental methodologies, and visual representations of its intricate signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Genomic Architecture: A Multi-replicon System

The genome of Vibrio fischeri ES114 is characterized by a multi-replicon architecture, consisting of two circular chromosomes and a plasmid. This genomic structure is a common feature among the Vibrionaceae family.

Table 1: Quantitative Genomic Features of Vibrio fischeri ES114

| Genomic Replicon | Size (bp) | G+C Content (%) | Number of Protein-Coding Genes | Number of RNA Genes |

| Chromosome I | 2,897,536 | 39.2 | ~2,527 | Not specified |

| Chromosome II | 1,330,333 | 36.7 | ~1,114 | Not specified |

| Plasmid pES100 | 45,849 | 37.1 | ~51 | Not specified |

| Total | 4,273,718 | 38.3 | 3,818 | 165 |

Data compiled from various sources, including Ruby et al., 2005 and KEGG Genome database.

Chromosome I is significantly larger and harbors the majority of the essential genes, while Chromosome II contains a higher percentage of unique genes, suggesting a role in adaptation and specific lifestyle traits. The plasmid pES100 is a conjugative plasmid that encodes a putative type IV secretion system. While common in symbiotic strains, it is not essential for the symbiotic association with the bobtail squid, Euprymna scolopes. Another smaller, mobilizable plasmid, pES213 (5,501 bp), has also been characterized in other V. fischeri strains and can be mobilized by the pES100 machinery.

The Genetic Basis of Bioluminescence: The lux Operon

The most renowned feature of Vibrio fischeri is its ability to produce light, a phenomenon controlled by the lux operon. The core lux genes (luxCDABEG) are responsible for the enzymatic reactions that generate bioluminescence. The regulation of this operon is a classic example of quorum sensing, a cell-density-dependent gene expression system.

Regulatory Networks: A Symphony of Signals

The expression of bioluminescence in Vibrio fischeri ES114 is not solely dependent on cell density but is intricately regulated by a complex web of signaling pathways that integrate various environmental cues.

Quorum Sensing: The Core Regulatory Circuit

At the heart of bioluminescence regulation lies the quorum-sensing system. V. fischeri utilizes two primary acyl-homoserine lactone (AHL) signaling molecules: 3-oxo-hexanoyl-L-homoserine lactone (3-oxo-C6-HSL) synthesized by LuxI, and N-octanoyl-L-homoserine lactone (C8-HSL) synthesized by AinS.

At low cell density, the concentration of these autoinducers is low. As the bacterial population grows, the autoinducers accumulate. Once a threshold concentration is reached, 3-oxo-C6-HSL binds to the transcriptional regulator LuxR, forming a complex that activates the transcription of the lux operon, leading to light production. The AinS/C8-HSL system acts upstream, influencing the expression of luxR through a phosphorelay cascade involving LuxO and LitR.

Caption: Quorum sensing pathways in V. fischeri ES114.

Additional Regulatory Inputs

Beyond quorum sensing, a number of other regulators modulate bioluminescence in response to environmental conditions. These include:

-

ArcA/ArcB: This two-component system represses lux expression under certain conditions.

-

FNR: This oxygen-sensitive regulator represses lux expression, contrary to what was observed in transgenic E. coli.

-

PhoB: Upregulates luminescence under low-phosphate conditions.

-

Hns and LonA: These proteins act as repressors of bioluminescence.

This complex regulatory network ensures that the energetically expensive process of light production is tightly controlled and occurs only under the most favorable conditions, such as within the nutrient-rich light organ of its squid host.

Experimental Protocols

The genomic and genetic characterization of Vibrio fischeri ES114 has been made possible through a variety of established molecular biology techniques.

Whole-Genome Shotgun Sequencing

The complete genome sequence of V. fischeri ES114 was determined using the whole-genome shotgun method.

Methodology:

-

DNA Extraction and Library Construction: High-molecular-weight genomic DNA was extracted from a pure culture of V. fischeri ES114. The DNA was then randomly sheared into smaller fragments. For larger inserts, a cosmid library was also constructed by partial digestion with a restriction enzyme.

-

Sequencing: The DNA fragments were cloned into appropriate vectors and sequenced using automated Sanger sequencers. Both plasmid and cosmid libraries were sequenced to ensure comprehensive coverage of the genome.

-

Genome Assembly: The resulting sequence reads were assembled into contigs using computational algorithms. Gaps between contigs were closed by targeted PCR and sequencing of the PCR products.

-

Annotation: Potential open reading frames (ORFs) were identified using gene prediction software. The predicted genes were then functionally annotated by comparing their sequences to databases of known proteins.

Caption: Workflow for whole-genome sequencing of V. fischeri ES114.

Genetic Manipulation

The genetic tractability of V. fischeri ES114 has been instrumental in dissecting its gene functions. Key methods include:

-

Natural Transformation: V. fischeri is naturally competent, meaning it can take up linear DNA from the environment. This allows for the introduction of mutations, such as gene knockouts, by providing PCR-amplified DNA fragments with flanking homologous regions.

-

Conjugation: Plasmids can be efficiently transferred into V. fischeri from E. coli via conjugation. This is the primary method for introducing stable plasmids or for delivering transposons for random mutagenesis.

-

Transposon Mutagenesis: Random insertion of transposons, often delivered on a suicide plasmid, is a powerful tool for identifying genes involved in a particular phenotype. For example, screening a library of transposon mutants for altered luminescence has identified many of the regulatory genes discussed above.

Conclusion

The comprehensive genomic analysis of Vibrio fischeri ES114 has provided profound insights into the genetic basis of its symbiotic lifestyle, its intricate regulatory networks, and its evolutionary relationship with other vibrios. The availability of its complete genome sequence, coupled with advanced genetic tools, continues to make it an invaluable model organism for addressing fundamental questions in microbiology, host-microbe interactions, and the evolution of complex biological systems. This guide serves as a foundational resource for researchers aiming to leverage the genetic and genomic information of V. fischeri ES114 in their scientific endeavors, from basic research to the development of novel therapeutic strategies.

The Luminous Bacterium: A Technical Guide to the Discovery and Research History of Vibrio fischeri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History of Vibrio fischeri Research

The scientific journey of Vibrio fischeri began in the late 19th century, a period of burgeoning interest in the microbial world. Initially recognized for its captivating ability to produce light, this bacterium has since illuminated fundamental principles of microbiology.

Early Observations and Isolation

In the late 1800s, microbiologists like Martinus Beijerinck and Bernhard Fischer were among the first to study bioluminescent bacteria.[1] Beijerinck is credited with the first formal description of the bacterium in 1889, which he named Photobacterium fischeri.[1] The taxonomy of this organism has undergone several revisions over the subsequent century as new strains were isolated and characterized, leading to its current classification as Aliivibrio fischeri, though the name Vibrio fischeri remains widely used in scientific literature.[2]

The Dawn of Quorum Sensing

A Symbiotic Partnership: The Euprymna scolopes Model

The study of V. fischeri was further revolutionized in the late 1980s with the establishment of its symbiotic relationship with the Hawaiian bobtail squid, Euprymna scolopes, as a model system.[6] Pioneering work by Margaret McFall-Ngai and Edward Ruby demonstrated that these squid hatch without the bacteria and must acquire them from the surrounding seawater.[6] V. fischeri colonizes a specialized light organ in the squid, where the bacteria are provided with nutrients and a protected environment.[7] In return, the bacteria produce bioluminescence that the squid uses for counter-illumination, a form of camouflage against predators during its nocturnal activities.[7] This highly specific and experimentally tractable relationship has provided invaluable insights into the molecular mechanisms of host-microbe recognition, colonization, and co-evolution.[8]

Key Experimental Protocols

The following section details essential methodologies for the study of Vibrio fischeri.

Cultivation of Vibrio fischeri

V. fischeri is a marine bacterium with specific growth requirements.

Materials:

-

LBS (Luria-Bertani Salt) Medium:

-

10 g Tryptone

-

5 g Yeast Extract

-

20 g NaCl

-

1 L Distilled Water

-

Adjust pH to 7.5

-

For solid media, add 15 g/L agar.

-

-

Sterile culture tubes or flasks

-

Incubator shaker (24-28°C)

Protocol:

-

Prepare LBS medium and sterilize by autoclaving.

-

Inoculate a single colony of V. fischeri from a fresh LBS agar plate into a culture tube containing 5 mL of LBS broth.

-

Incubate the culture overnight at 24-28°C with shaking (approximately 200-250 rpm).

-

For larger cultures, subculture the overnight growth into a larger volume of fresh LBS medium.

Measurement of Bioluminescence and Bacterial Growth

Correlating light production with cell density is fundamental to studying quorum sensing.

Materials:

-

V. fischeri liquid culture

-

Luminometer or a spectrophotometer with luminescence reading capabilities

-

Spectrophotometer for measuring optical density (OD)

-

Cuvettes

Protocol:

-

Grow V. fischeri in LBS broth as described above.

-

At regular time intervals, aseptically remove a sample of the culture.

-

Measure the optical density of the culture at 600 nm (OD₆₀₀) to determine bacterial growth.

-

Measure the luminescence of the same sample using a luminometer. Luminescence is typically reported in Relative Light Units (RLU).

-

Plot both OD₆₀₀ and RLU against time to generate growth and luminescence curves.

Gene Deletion Mutagenesis

Creating targeted gene knockouts is crucial for dissecting genetic pathways. This protocol outlines a common method using homologous recombination.

Materials:

-

V. fischeri strain to be mutated

-

Suicide plasmid vector containing an antibiotic resistance marker and flanking regions of the target gene.

-

E. coli strain for plasmid propagation and conjugation (e.g., S17-1 λpir).

-

LBS plates with and without appropriate antibiotics.

-

LBS plates containing 15% sucrose for counter-selection (if using a sacB-based suicide vector).

Protocol:

-

Construct the Deletion Vector: Clone approximately 500-1000 bp of the DNA regions flanking the target gene into a suicide vector.

-

Conjugation:

-

Grow overnight cultures of the E. coli donor strain (containing the suicide vector) and the V. fischeri recipient strain.

-

Mix equal volumes of the donor and recipient cultures, spot onto an LBS plate, and incubate for 4-6 hours to allow for conjugation.

-

-

Selection of Merodiploids:

-

Resuspend the conjugation mix in LBS broth.

-

Plate serial dilutions onto LBS plates containing the antibiotic for which the suicide vector confers resistance and an antibiotic to which the E. coli donor is sensitive. This selects for V. fischeri cells that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

-

Counter-selection for Allelic Exchange:

-

Inoculate single colonies of the merodiploid strain into LBS broth without antibiotics and grow overnight. This allows for a second recombination event to occur, which will either excise the plasmid and restore the wild-type allele or result in the desired gene deletion.

-

Plate serial dilutions onto LBS plates containing 15% sucrose. The sacB gene on the suicide vector is lethal in the presence of sucrose, thus selecting for cells that have lost the plasmid.

-

-

Screening for Deletion Mutants:

-

Patch individual colonies from the sucrose plates onto LBS plates with and without the antibiotic from the suicide vector. Colonies that grow on the sucrose plate but not on the antibiotic plate have undergone the desired allelic exchange.

-

Confirm the gene deletion by PCR using primers that flank the target gene.

-

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Optimal Growth Temperature | 24-28°C | [9] |

| Optimal NaCl Concentration | ~20 g/L | [9] |

| Cell Density for Luminescence Induction | >10^10 cells/mL (in light organ) | [8] |

| Autoinducer (3-oxo-C6-HSL) Concentration for Luminescence Induction | Effective concentration of at least 100 nM in the light organ | [10] |

Table 1: Growth and Luminescence Parameters

| Strain | Genotype | Phenotype | Reference(s) |

| ES114 | Wild Type | Symbiotically competent, low luminescence in culture | [4] |

| luxA mutant | In-frame deletion of luxA | Non-luminescent, colonization defect | [11][12] |

| luxI mutant | In-frame deletion of luxI | Non-luminescent, unable to produce 3-oxo-C6-HSL, colonization defect | [11] |

| luxR mutant | In-frame deletion of luxR | Non-luminescent, unable to respond to 3-oxo-C6-HSL, colonization defect | [11] |

| ainS mutant | In-frame deletion of ainS | Altered colonization initiation, reduced luminescence in culture | [1] |

Table 2: Key Vibrio fischeri Strains and Their Phenotypes

Signaling Pathways

Vibrio fischeri employs a complex network of signaling pathways to regulate its characteristic behaviors.

The LuxI/LuxR Quorum Sensing System

This is the canonical quorum-sensing system in V. fischeri that directly controls bioluminescence.

Caption: The LuxI/LuxR quorum-sensing circuit in Vibrio fischeri.

The AinS/AinR and LuxO/LuxU Regulatory Cascade

A second quorum-sensing system, the AinS/AinR system, acts upstream of the LuxI/LuxR system and is crucial for the initiation of colonization. This system integrates with a phosphorelay cascade involving LuxU and LuxO.

References

- 1. AinS Quorum Sensing Regulates the Vibrio fischeri Acetate Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Quorum Sensing-It's Role In Bioluminescence of Vibrio fischeri - FoodWrite [foodwrite.co.uk]

- 4. journals.asm.org [journals.asm.org]

- 5. caister.com [caister.com]

- 6. LuxU Connects Quorum Sensing to Biofilm Formation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Vibrio fischeri: Laboratory Cultivation, Storage, and Common Phenotypic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and quantification of Vibrio fischeri autoinducer from symbiotic squid light organs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Construction and symbiotic competence of a luxA-deletion mutant of Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

Vibrio fischeri: A Premier Model for Unraveling Host-Microbe Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The intricate dance between a host and its microbial inhabitants is a cornerstone of biology, with profound implications for health and disease. Understanding these complex relationships requires model systems that are both biologically relevant and experimentally tractable. The symbiosis between the bioluminescent marine bacterium Vibrio fischeri and the Hawaiian bobtail squid, Euprymna scolopes, has emerged as a powerful and elegant model for dissecting the molecular mechanisms of host-microbe interactions.[1][2][3] This whitepaper provides a comprehensive technical overview of the V. fischeri system, detailing key signaling pathways, experimental protocols, and quantitative data to guide researchers and drug development professionals in leveraging this exceptional model.

The symbiotic relationship is initiated when newly hatched, aposymbiotic (microbe-free) squid are colonized by V. fischeri from the surrounding seawater.[1][4][5] The bacteria populate a specialized light organ in the squid's mantle, where they proliferate to high densities and produce light through a process called quorum sensing.[1][6] This bioluminescence is used by the nocturnal squid for counter-illumination, a form of camouflage against predators.[7][8] In return, the squid provides a nutrient-rich and protected environment for the bacteria.[9][10] The specificity and daily rhythm of this interaction, coupled with the genetic tractability of both partners, make it an unparalleled system for studying host colonization, immune system modulation, and the molecular dialogue between symbiont and host.[11][12][13]

Core Signaling Pathways in the Vibrio fischeri Symbiosis

The establishment and maintenance of the symbiosis are governed by sophisticated signaling networks. Quorum sensing, the process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, is central to this interaction.[1][6] V. fischeri employs two primary quorum-sensing systems, the ain and lux systems, which act sequentially to regulate colonization and bioluminescence.[14][15][16]

The ainS/R Quorum-Sensing System: Initiating Colonization

At low cell densities, characteristic of the initial stages of colonization, the ainS gene product synthesizes N-octanoyl-homoserine lactone (C8-HSL).[14] C8-HSL is detected by the sensor kinase AinR, which initiates a phosphorelay cascade that ultimately controls the expression of early colonization factors, including motility.[16][17] Inactivation of the ain system results in a delay in the initiation of the symbiotic relationship.[14]

The luxI/R Quorum-Sensing System: Driving Bioluminescence

As the bacterial population within the light organ crypts increases, the luxI/R quorum-sensing system becomes dominant. The LuxI synthase produces N-3-oxohexanoyl-homoserine lactone (3O-C6-HSL).[18] This autoinducer binds to the transcriptional regulator LuxR, and the resulting complex activates the transcription of the lux operon (luxICDABEG), which encodes the luciferase enzyme and substrates for light production.[18][19] This system is critical for the persistent colonization of the host.[14][15]

Quantitative Data on Host Colonization

The efficiency of host colonization by different V. fischeri strains can be quantified, providing valuable data for genetic and drug development studies. The Symbiotic Dose 50 (SD50) is a metric used to determine the inoculum concentration required to colonize 50% of a squid population.[20][21][22]

| Parameter | Wild-Type V. fischeri (ES114) | ainS Mutant | luxI Mutant | Reference |

| Colonization Initiation (CFU at 12h) | Indistinguishable from wild-type | Delayed initiation | Indistinguishable from wild-type | [14] |

| Persistence in Light Organ | Persistent | Fails to persist | Required for persistence | [14][15] |

| Symbiotic Dose 50 (SD50) | Lower SD50 (higher efficiency) | Higher SD50 (lower efficiency) | Not explicitly stated, but persistence is affected | [20][21][22] |

Experimental Protocols

The tractability of the squid-vibrio system is enhanced by well-established experimental protocols.

Squid Colonization Assay

This fundamental assay measures the ability of a V. fischeri strain to colonize the squid light organ.

Workflow:

References

- 1. journals.uchicago.edu [journals.uchicago.edu]

- 2. Genetic Innovations in the Vibrio fischeri – Euprymna scolopes mutualism [escholarship.org]

- 3. The Euprymna scolopes-Vibrio fischeri symbiosis: a biomedical model for the study of bacterial colonization of animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A lasting symbiosis: how the Hawaiian bobtail squid finds and keeps its bioluminescent bacterial partner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A lasting symbiosis: how Vibrio fischeri finds a squid partner and persists within its natural host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quorum Sensing in the Squid-Vibrio Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shedding light on bioluminescence regulation in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Colonization of Euprymna scolopes Squid by Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Genetic Manipulation of Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. login.medscape.com [login.medscape.com]

- 14. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Vibrio fischeri quorum-sensing systems ain and lux sequentially induce luminescence gene expression and are important for persistence in the squid host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Control of bioluminescence in Vibrio fischeri by the LuxO signal response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.plos.org [journals.plos.org]

- 21. Quantification of the capacity of vibrio fischeri to establish symbiosis with Euprymna scolopes | PLOS One [journals.plos.org]

- 22. [PDF] Quantification of the capacity of vibrio fischeri to establish symbiosis with Euprymna scolopes | Semantic Scholar [semanticscholar.org]

Core Protocols for the Laboratory Cultivation of Vibrio fischeri

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vibrio fischeri, a Gram-negative, bioluminescent marine bacterium, serves as a pivotal model organism in the study of quorum sensing, symbiosis, and biofilm formation.[1][2] Its genetic tractability and distinct luminescent phenotype make it an invaluable tool in molecular biology and drug discovery.[3] This guide provides a comprehensive overview of the fundamental protocols required for the successful cultivation and manipulation of Vibrio fischeri in a laboratory setting. It details media composition, optimal growth conditions, and standardized methodologies for key experimental assays.

Optimal Growth Conditions

Successful cultivation of V. fischeri hinges on maintaining conditions that mimic its natural marine environment. Key parameters include temperature, salinity, and aeration.

| Parameter | Optimal Range | Notes |

| Temperature | 24-28°C | Temperatures exceeding 34°C can be lethal to some strains.[1][2] Growth is significantly slower at lower temperatures, such as 12°C.[4] |

| Salinity | ~20 g/L NaCl | As a marine bacterium, V. fischeri requires a high-salt environment and will lyse in freshwater.[1][2] Some protocols may use LB medium with 10 g/L NaCl, which does not substantially impair the growth of common strains like ES114.[1][2] |

| pH | ~7.5-7.8 | Media is typically buffered to maintain a stable pH.[5][6] |

| Aeration | High | Vigorous shaking (e.g., 220 rpm) is recommended for liquid cultures to ensure adequate oxygenation, which is crucial for optimal growth and luminescence.[1][2] |

Culture Media

The choice of culture medium can significantly influence the phenotypic outcomes of experiments.[1] V. fischeri is typically cultured in complex media, but defined minimal media are used for assessing nutritional requirements.[1]

Luria-Bertani Salt (LBS) Medium

LBS is a commonly used complex medium for routine cultivation.

| Component | Concentration (per 1 L of distilled water) |

| Tryptone | 10 g |

| Yeast Extract | 5 g |

| Sodium Chloride (NaCl) | 20 g |

| Tris-HCl (pH 7.5) | 50 mM |

| For solid media: | |

| Agar | 15 g |

Reference:[5]

Minimal Media (e.g., TMM)

Minimal media are essential for experiments requiring precise control over the nutritional environment.

| Component | Concentration (per 1 L of distilled water) |

| Basal Medium (e.g., Tris-buffered mineral salts) | Varies |

| Carbon Source (e.g., Glycerol) | Varies |

| Nitrogen Source (e.g., Ammonium Chloride) | Varies |

Note: The exact composition of minimal media can vary depending on the experimental goals.[1][5]

Experimental Protocols

Growth of V. fischeri in Liquid Culture

This protocol outlines the standard procedure for growing V. fischeri from a frozen stock or an agar plate.

Materials:

-

Sterile 18 x 150-mm glass culture tubes

-

LBS medium

-

Sterile applicator sticks or inoculation loops

-

Shaking incubator set to 28°C and 220 rpm

Procedure:

-

Inoculation from Agar Plate: Using a sterile applicator stick, select a single, well-isolated colony of V. fischeri from an LBS agar plate.[1][2]

-

Inoculation from Frozen Stock: With a sterile applicator stick, scrape a small amount of cells from the surface of a frozen glycerol stock.[1]

-

Culturing: Aseptically transfer the cells into a culture tube containing 5 mL of LBS medium.[1][2]

-

Incubation: Place the culture tube in a shaking incubator at 28°C and 220 rpm for overnight growth (approximately 14-16 hours).[1][2] A shorter incubation time is often optimal for recovery from frozen stocks.[1][2]

-

Subculturing (for log-phase growth): To obtain a culture in the logarithmic phase of growth, dilute the overnight culture 1:100 into fresh LBS medium (e.g., 50 µL of overnight culture into 5 mL of fresh LBS).[2] Incubate with shaking at 28°C until the desired cell density is reached.[2]

Measurement of Bioluminescence

Bioluminescence is a key phenotype of V. fischeri and is often used as a reporter for quorum sensing activity.[1]

Materials:

-

Luminometer or a microplate reader with luminescence detection capabilities

-

Opaque-walled microplates (e.g., 96-well plates)

-

Log-phase culture of V. fischeri

Procedure:

-

Sample Preparation: Aliquot your V. fischeri cultures into the wells of an opaque-walled microplate. Include a media-only control for background subtraction.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The output is typically recorded in Relative Light Units (RLU).[7]

-

Normalization: To account for differences in cell number, measure the optical density (OD) of the cultures at 600 nm (OD600). The specific luminescence is then calculated as RLU/OD600.

-

Kinetic Assays: For time-course experiments, measurements can be taken at regular intervals to monitor the induction of luminescence over time.[8]

Natural Transformation

V. fischeri is naturally competent, meaning it can take up exogenous DNA from the environment.[3] This process can be induced in the laboratory for genetic manipulation.

Materials:

-

V. fischeri recipient strain

-

Linear DNA (e.g., PCR product with flanking homology regions or sheared chromosomal DNA)[3]

-

Competence-inducing plasmid (e.g., expressing TfoX) or inducer (e.g., chitin oligosaccharides)[3][9]

-

Selective agar plates (containing an appropriate antibiotic)

Procedure:

-

Prepare Competent Cells: Grow the V. fischeri recipient strain under conditions that induce competence. This is often achieved by overexpressing the competence regulator TfoX from a plasmid.[3]

-

DNA Addition: Add the linear DNA to the competent cell suspension.

-

Incubation: Allow the cells to incubate with the DNA to facilitate uptake and homologous recombination.

-

Selection: Plate the transformation mixture onto selective agar plates. Only cells that have successfully incorporated the DNA and its associated antibiotic resistance marker will grow.

-

Incubation: Incubate the plates at 28°C until colonies appear.

Signaling Pathways and Workflows

Quorum Sensing in Vibrio fischeri

V. fischeri utilizes a complex quorum-sensing (QS) system to regulate gene expression, most notably bioluminescence, in a cell-density-dependent manner.[10][11] The core of this network involves multiple autoinducers and regulatory proteins.

Caption: Quorum sensing circuit in V. fischeri.

General Experimental Workflow

A typical experiment involving the cultivation and analysis of V. fischeri follows a standardized workflow to ensure reproducibility and accuracy.

Caption: General experimental workflow for V. fischeri.

References

- 1. Vibrio fischeri: Laboratory Cultivation, Storage, and Common Phenotypic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bobtailsquid.ink [bobtailsquid.ink]

- 3. Genetic Manipulation of Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salinity and Temperature Effects on Physiological Responses of Vibrio fischeri from Diverse Ecological Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioluminescence of Vibrio fischeri in continuous culture: optimal conditions for stability and intensity of photoemission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Vibrio fischeri bioluminescence property [healthbiotechpharm.org]

- 8. Frontiers | Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments [frontiersin.org]

- 9. Natural transformation of Vibrio fischeri requires tfoX and tfoY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. emerginginvestigators.org [emerginginvestigators.org]

Methodological & Application

Application Notes and Protocols for Measuring Bioluminescence in Vibrio fischeri Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrio fischeri, a marine bacterium renowned for its bioluminescent properties, serves as a powerful model organism in various fields of biological research, including quorum sensing, symbiosis, and environmental toxicology.[1][2][3] The light emission is a direct result of the expression of the lux operon, which is primarily regulated by a cell-density-dependent mechanism known as quorum sensing.[4][5][6] This phenomenon makes the quantification of bioluminescence a critical tool for studying gene expression, bacterial communication, and the effects of chemical compounds on cellular metabolism.[7][8][9] These application notes provide detailed protocols for the cultivation of Vibrio fischeri and the subsequent measurement of its bioluminescence, tailored for applications in basic research and drug development.

Signaling Pathway of Bioluminescence in Vibrio fischeri

The bioluminescence in Vibrio fischeri is controlled by the lux operon (luxICDABEG).[4][6] The expression of this operon is regulated by a complex quorum-sensing system. At low cell densities, the basal level of transcription of the lux operon is low. The LuxI protein synthesizes an autoinducer molecule, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[4] As the bacterial population grows, the concentration of this autoinducer increases. Once a threshold concentration is reached, the autoinducer binds to the transcriptional activator protein, LuxR.[10][11] This LuxR-autoinducer complex then binds to the lux box, a DNA sequence upstream of the luxI gene, significantly enhancing the transcription of the luxICDABEG operon.[10][11][12] This creates a positive feedback loop, leading to a rapid increase in bioluminescence.[10][11] The luxA and luxB genes encode the subunits of the luciferase enzyme, which catalyzes the light-producing reaction, while luxC, luxD, and luxE genes code for components of the fatty acid reductase complex that synthesizes the long-chain aldehyde substrate for the luciferase.[5][6]

Caption: Quorum sensing pathway in Vibrio fischeri.

Experimental Protocols

Materials and Equipment

-

Vibrio fischeri strain (e.g., NRRL-B-11177)

-

Growth medium (e.g., seawater broth or a defined medium)

-

Incubator with shaking capabilities, set to the optimal temperature (e.g., 24-28°C)[1]

-

Luminometer or a microplate reader with luminescence detection capabilities

-

Sterile culture tubes, flasks, and microplates (opaque-walled, clear-bottom plates are recommended for microplate readers)

-

Sterile pipette tips

-

Cuvettes or scintillation vials suitable for the luminometer[2]

Protocol 1: Culturing Vibrio fischeri for Bioluminescence Measurement

-

Prepare the Growth Medium: Prepare the appropriate growth medium for Vibrio fischeri. A common medium is a seawater-based broth. Ensure the salinity is adjusted to approximately 2-3% NaCl.[13] Sterilize the medium by autoclaving.

-

Inoculation: Inoculate a sterile flask containing the growth medium with a fresh colony or a glycerol stock of Vibrio fischeri.

-

Incubation: Incubate the culture at the optimal temperature (e.g., 24°C) with constant shaking (e.g., 200 rpm) to ensure proper aeration.[13] Bioluminescence is dependent on oxygen.[2]

-

Monitor Growth: Monitor the bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals. Bioluminescence is typically induced during the exponential growth phase.[14]

Protocol 2: Measurement of Bioluminescence

This protocol can be adapted for single-tube measurements or high-throughput screening in microplates.

-

Sample Preparation: At desired time points during bacterial growth, transfer an aliquot of the culture (e.g., 1 mL) to a suitable container for your luminometer (e.g., a cuvette or a well of a 96-well microplate).[2]

-

Aeration: For single-tube measurements, it is crucial to ensure the sample is adequately aerated immediately before measurement. This can be achieved by briefly vortexing or shaking the tube for about 5 seconds.[2]

-

Luminescence Reading: Place the sample in the luminometer and measure the light output. The results are typically expressed in Relative Light Units (RLU).

-

Normalization (Optional but Recommended): To account for differences in cell density, normalize the bioluminescence reading to the optical density of the culture. The normalized value can be calculated as RLU/OD600.

-

For Drug Screening/Toxicity Testing:

-

Prepare a dilution series of the test compound in the culture medium.

-

Add the Vibrio fischeri culture to the wells of a microplate containing the different concentrations of the test compound.

-

Measure the bioluminescence and compare it to an untreated control to determine the inhibitory effect of the compound.[9]

-

Caption: Experimental workflow for bioluminescence measurement.

Data Presentation

The following table summarizes optimal conditions and expected outcomes for Vibrio fischeri bioluminescence experiments.

| Parameter | Optimal Value/Range | Notes | Reference(s) |

| Temperature | 20-26°C | The optimal temperature for luciferase activity is around 25°C.[15][16] | [1][13][15] |

| pH | 7.0 - 7.8 | Neutral to slightly alkaline pH is optimal for both growth and luminescence.[15] | [15] |

| NaCl Concentration | 2-3% | Vibrio fischeri is a marine bacterium and requires saline conditions. | [13] |

| Aeration | High (e.g., 300-350 rpm shaking) | The bioluminescence reaction is oxygen-dependent.[2][14] | [14][15] |

| Growth Phase for Peak Luminescence | Mid-to-late exponential phase | Bioluminescence is induced by quorum sensing as cell density increases. | [14] |

| Typical Maximum RLU | Can reach millions (e.g., 22 million) | This value is highly dependent on the specific strain, culture conditions, and luminometer used. | [13] |

Applications in Drug Development

The Vibrio fischeri bioluminescence assay is a valuable tool in drug development for several reasons:

-

High-Throughput Screening: The assay is easily adaptable to a microplate format, allowing for the rapid screening of large compound libraries for potential antimicrobial or toxic effects.[17]

-

Toxicity Assessment: A decrease in bioluminescence can indicate metabolic inhibition, making it a sensitive endpoint for assessing the toxicity of drug candidates.[7][8][18] The assay is standardized in methods like ISO 11348-3 for water quality testing.[8][9]

-

Mechanism of Action Studies: By using mutant strains of Vibrio fischeri with specific gene knockouts in the lux or other metabolic pathways, researchers can investigate the mechanism of action of novel compounds.

-

Quorum Sensing Inhibition: The assay can be used to screen for compounds that specifically inhibit the quorum sensing pathway, which is a promising target for anti-virulence therapies.

References

- 1. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]

- 2. Vibrio fischeri: Laboratory Cultivation, Storage, and Common Phenotypic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bobtailsquid.ink [bobtailsquid.ink]

- 4. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. journals.asm.org [journals.asm.org]

- 7. BioLight Toxy bioluminescent luminometer - MicroBioTests [microbiotests.com]

- 8. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]

- 9. biotoxicity.com [biotoxicity.com]

- 10. Control of the lux regulon of Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]